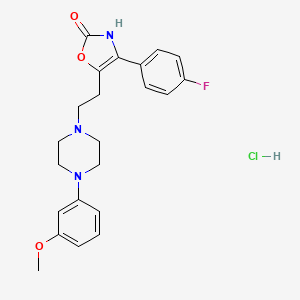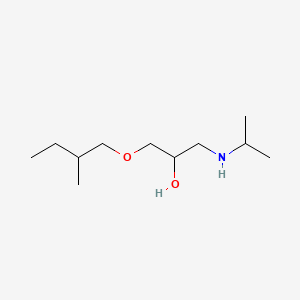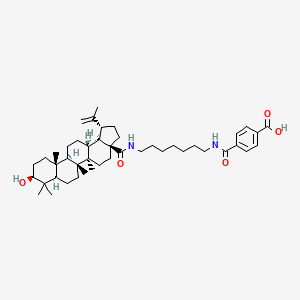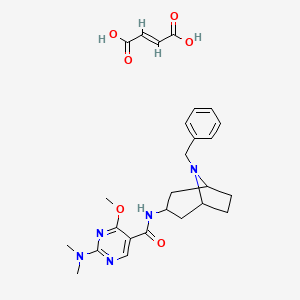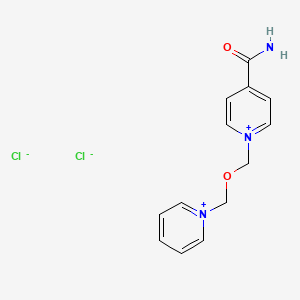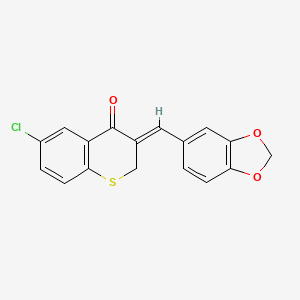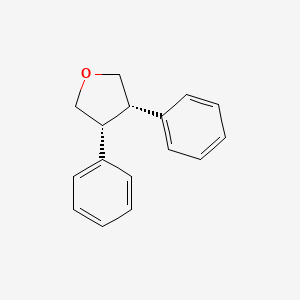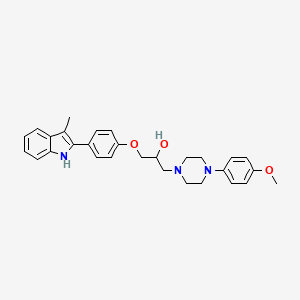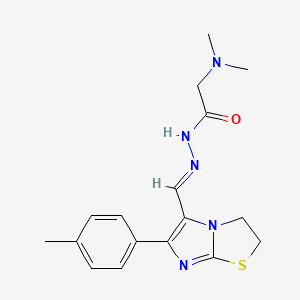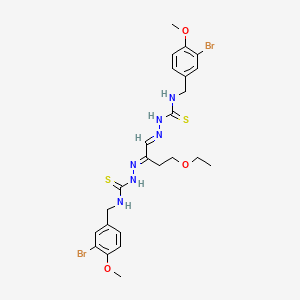
Hydrazinecarbothioamide, 2,2'-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((3-bromo-4-methoxyphenyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarbothioamide, 2,2’-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((3-bromo-4-methoxyphenyl)methyl)- is a complex organic compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial processes. The unique structure of this compound, featuring multiple functional groups, makes it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2,2’-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((3-bromo-4-methoxyphenyl)methyl)- typically involves the reaction of hydrazine derivatives with carbonyl compounds under controlled conditions. The reaction may proceed through a series of steps, including condensation, cyclization, and functional group modifications. Common reagents used in the synthesis include hydrazine hydrate, aldehydes or ketones, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, high-pressure reactors, and advanced purification methods like chromatography and crystallization are often employed.
化学反応の分析
Types of Reactions
Hydrazinecarbothioamide, 2,2’-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((3-bromo-4-methoxyphenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or alcohols.
科学的研究の応用
Hydrazinecarbothioamide, 2,2’-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((3-bromo-4-methoxyphenyl)methyl)- has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Application in the synthesis of advanced materials with unique properties.
Industrial Processes: Use as a catalyst or intermediate in various chemical reactions.
作用機序
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological activities. The exact mechanism depends on the specific application and context.
類似化合物との比較
Similar Compounds
- Hydrazinecarbothioamide derivatives with different substituents.
- Other hydrazine-based compounds with similar functional groups.
Uniqueness
The uniqueness of Hydrazinecarbothioamide, 2,2’-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((3-bromo-4-methoxyphenyl)methyl)- lies in its specific structure, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications that may not be achievable with other similar compounds.
特性
CAS番号 |
93588-15-9 |
|---|---|
分子式 |
C24H30Br2N6O3S2 |
分子量 |
674.5 g/mol |
IUPAC名 |
1-[(3-bromo-4-methoxyphenyl)methyl]-3-[(E)-[(1E)-1-[(3-bromo-4-methoxyphenyl)methylcarbamothioylhydrazinylidene]-4-ethoxybutan-2-ylidene]amino]thiourea |
InChI |
InChI=1S/C24H30Br2N6O3S2/c1-4-35-10-9-18(30-32-24(37)28-14-17-6-8-22(34-3)20(26)12-17)15-29-31-23(36)27-13-16-5-7-21(33-2)19(25)11-16/h5-8,11-12,15H,4,9-10,13-14H2,1-3H3,(H2,27,31,36)(H2,28,32,37)/b29-15+,30-18+ |
InChIキー |
OWQVCTUEMAXASL-DZDSZKGDSA-N |
異性体SMILES |
CCOCC/C(=N\NC(=S)NCC1=CC(=C(C=C1)OC)Br)/C=N/NC(=S)NCC2=CC(=C(C=C2)OC)Br |
正規SMILES |
CCOCCC(=NNC(=S)NCC1=CC(=C(C=C1)OC)Br)C=NNC(=S)NCC2=CC(=C(C=C2)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





